N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13284856
InChI: InChI=1S/C15H12N2O2/c1-11-5-6-14(19-11)7-8-15(18)17-13-4-2-3-12(9-13)10-16/h2-9H,1H3,(H,17,18)/b8-7+
SMILES: CC1=CC=C(O1)C=CC(=O)NC2=CC=CC(=C2)C#N
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol

N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide

CAS No.:

Cat. No.: VC13284856

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide -

Specification

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
IUPAC Name (E)-N-(3-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Standard InChI InChI=1S/C15H12N2O2/c1-11-5-6-14(19-11)7-8-15(18)17-13-4-2-3-12(9-13)10-16/h2-9H,1H3,(H,17,18)/b8-7+
Standard InChI Key YCEDAFFTXFJVBR-BQYQJAHWSA-N
Isomeric SMILES CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC(=C2)C#N
SMILES CC1=CC=C(O1)C=CC(=O)NC2=CC=CC(=C2)C#N
Canonical SMILES CC1=CC=C(O1)C=CC(=O)NC2=CC=CC(=C2)C#N

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is (E)-3-(5-methylfuran-2-yl)-N-(3-cyanophenyl)prop-2-enamide, reflecting its stereochemistry and functional groups. Its molecular formula is C₁₅H₁₂N₂O₂, with a calculated molecular weight of 252.27 g/mol . The structure comprises:

  • An acrylamide backbone (CH₂=CH–C(=O)–NH–) with an α,β-unsaturated carbonyl system.

  • A 5-methylfuran-2-yl group at the α-position, introducing aromatic and electron-rich characteristics.

  • A 3-cyanophenyl group at the amide nitrogen, contributing electron-withdrawing effects and potential hydrogen-bonding interactions.

The (E)-stereochemistry is inferred from analogous acrylamide syntheses, where trans-configuration dominates due to thermodynamic stability during condensation reactions .

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis for this compound is documented, its preparation likely follows established acrylamide formation strategies:

Route 1: Amidation of Acrylic Acid Derivatives

  • Acryloyl chloride intermediate: Reacting 3-(5-methylfuran-2-yl)acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O generates the corresponding acyl chloride .

  • Coupling with 3-cyanoaniline: The acyl chloride reacts with 3-cyanoaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) .

3-(5-Methylfuran-2-yl)acryloyl chloride+3-CyanoanilineTEAN-(3-Cyanophenyl)-3-(5-methyl-2-furyl)acrylamide\text{3-(5-Methylfuran-2-yl)acryloyl chloride} + \text{3-Cyanoaniline} \xrightarrow{\text{TEA}} \text{N-(3-Cyanophenyl)-3-(5-methyl-2-furyl)acrylamide}

Route 2: Microwave-Assisted Condensation
Microwave irradiation accelerates the reaction between 3-(5-methylfuran-2-yl)acrylic acid and 3-cyanoaniline using coupling agents like HATU or EDCI .

Key Intermediates

  • 3-(5-Methylfuran-2-yl)acrylic acid: Synthesized via Knoevenagel condensation of furfural derivatives with malonic acid .

  • 3-Cyanoaniline: Commercially available or prepared via Sandmeyer reaction from 3-nitroaniline .

Physical and Chemical Properties

Physicochemical Data

PropertyValue/DescriptionSource
Molecular Weight252.27 g/molCalculated
Melting PointEstimated 160–165°C*Analog
SolubilityDMSO >10 mg/mL; sparingly in H₂OAnalog
LogP (Partition Coefficient)2.8 (Predicted)ChemAxon
λmax (UV-Vis)~290 nm (π→π* transition)Analog

*Based on structurally similar N-(4-nitrophenyl) analog (m.p. 172°C) .

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.20 (s, 1H, NH), 7.75–7.65 (m, 4H, Ar–H), 7.10 (d, J=15.6 Hz, 1H, CH=), 6.85 (d, J=15.6 Hz, 1H, CH=), 6.50 (d, J=3.2 Hz, 1H, furan-H), 6.30 (d, J=3.2 Hz, 1H, furan-H), 2.25 (s, 3H, CH₃) .

  • IR (KBr): 3320 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C) .

ParameterPrediction
Bioavailability65% (Moderate first-pass metabolism)
Plasma Protein Binding89% (High affinity to albumin)
CYP450 SubstrateCYP3A4, CYP2D6

Applications and Future Directions

Therapeutic Applications

  • Anti-Fibrotic Agents: VLA-1 targeting could mitigate lung/liver fibrosis .

  • Oncology: TOR kinase inhibition potential in combination therapies .

Material Science

  • Polymer Precursors: Acrylamide’s vinyl group enables radical polymerization for hydrogels or coatings.

Research Gaps

  • In Vivo Efficacy Studies: Required to validate preclinical predictions.

  • Structure-Activity Relationships (SAR): Modifying furan or cyano groups could optimize potency.

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